molecular formula C7H16ClNO2 B1651635 (5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride CAS No. 1311254-64-4

(5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride

Cat. No.: B1651635
CAS No.: 1311254-64-4
M. Wt: 181.66
InChI Key: XVKYOEZMNCNMGS-UHFFFAOYSA-N
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Description

(5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol. It is a derivative of dioxane, a cyclic ether, and is used primarily in research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various organic reactions involving the starting materials such as dioxane derivatives and appropriate amines. One common method involves the reaction of 5,5-dimethyl-1,4-dioxan-2-ol with methanamine under acidic conditions to form the corresponding amine hydrochloride salt.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using reactors designed to handle the necessary reagents and conditions. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: (5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Oxidation products may include aldehydes, ketones, or carboxylic acids.

  • Reduction: Reduced forms may include amines or alcohols.

  • Substitution: Substitution reactions can yield various amine derivatives.

Scientific Research Applications

(5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.

  • Biology: The compound is used in biochemical assays to investigate enzyme activities and interactions.

  • Medicine: It may be used in drug discovery and development processes to identify potential therapeutic agents.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of the research or industrial application.

Comparison with Similar Compounds

  • Dioxane derivatives: Other dioxane derivatives with different substituents.

  • Amine hydrochlorides: Other amine hydrochlorides with varying alkyl or aryl groups.

Uniqueness: (5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride is unique due to its specific structural features, such as the presence of the dimethyl groups on the dioxane ring, which can influence its reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

(5,5-dimethyl-1,4-dioxan-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2)5-9-6(3-8)4-10-7;/h6H,3-5,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKYOEZMNCNMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CO1)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311254-64-4
Record name 1,4-Dioxane-2-methanamine, 5,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311254-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5,5-dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride
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(5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride
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(5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride
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(5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride
Reactant of Route 6
(5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride

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